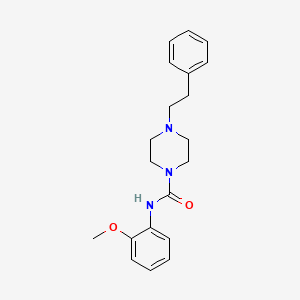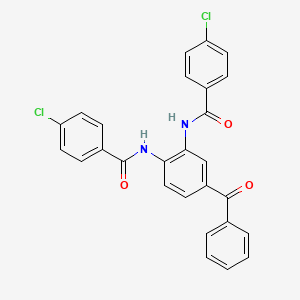
N-(2-methoxyphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide, also known as MEOP or 2C-EF, is a chemical compound that belongs to the family of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MEOP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The exact mechanism of action of N-(2-methoxyphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various receptors in the body, including the serotonin and dopamine receptors. This compound has also been found to modulate the activity of certain enzymes and ion channels, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to exhibit analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. This compound has also been found to exhibit anticonvulsant properties, suggesting that it may be useful in the treatment of epilepsy. In addition, this compound has been found to exhibit activity against certain types of cancer cells, making it a potential candidate for the development of new anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxyphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide has several advantages and limitations for use in laboratory experiments. One of the main advantages is its ability to exhibit a range of pharmacological activities, making it a useful tool for studying various biological processes. However, this compound is also known to be highly toxic, which can limit its use in certain experiments. In addition, the synthesis of this compound is a complex process that requires expertise in organic chemistry, which can limit its availability for use in laboratory experiments.
Orientations Futures
There are several future directions for research on N-(2-methoxyphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide. One potential area of research is the development of new drugs based on this compound. This compound has been found to exhibit a range of pharmacological activities, making it a promising candidate for the development of new drugs. Another area of research is the elucidation of the exact mechanism of action of this compound. Understanding how this compound interacts with various receptors and enzymes in the body can provide insights into its pharmacological effects and potential applications. Finally, research on the toxicity of this compound is needed to determine its safety for use in humans.
Méthodes De Synthèse
The synthesis of N-(2-methoxyphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide involves the reaction of 1-(2-methoxyphenyl)piperazine with 2-phenylethylamine in the presence of a catalyst. The resulting compound is then subjected to carboxylation to obtain the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant properties. This compound has also been found to exhibit activity against certain types of cancer cells, making it a promising candidate for the development of new anticancer drugs.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-4-(2-phenylethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-25-19-10-6-5-9-18(19)21-20(24)23-15-13-22(14-16-23)12-11-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJAMYIOKCRAOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
50.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26728864 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-methylpiperidine](/img/structure/B5065554.png)
![[4-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)butyl]diethylamine hydrochloride](/img/structure/B5065562.png)
![1-(4-bromophenyl)-4-[4-(diethylamino)-2-propoxybenzylidene]-3,5-pyrazolidinedione](/img/structure/B5065581.png)
![1-[(4-bromophenyl)acetyl]-2-methylpiperidine](/img/structure/B5065590.png)

![4-pentyl-8-phenyl-5,6,8,8a,9,11a-hexahydro-4H-cyclopenta[c]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B5065605.png)
![N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5065611.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5065612.png)
![[3-acetyl-2-(2,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B5065617.png)
![tert-butyl [3-oxo-3-(1,3-thiazol-2-ylamino)propyl]carbamate](/img/structure/B5065625.png)

![{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5065631.png)
![2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5065638.png)
![N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-chlorobenzamide](/img/structure/B5065652.png)